![molecular formula C22H19N5O5 B2462058 ethyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1216876-07-1](/img/structure/B2462058.png)

ethyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

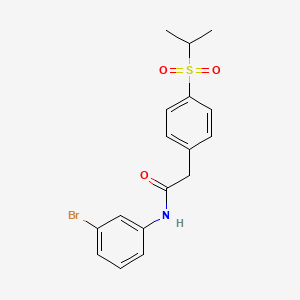

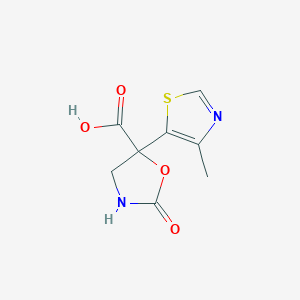

The compound “ethyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a type of heterocyclic compound . This core is fused with a benzoate group and has an ethyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The [1,2,4]triazolo[4,3-a]pyrazine core is a five-membered ring containing three nitrogen atoms . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound exhibits potential anticancer activity due to its unique molecular structure. Researchers have investigated its effects on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, compound 22i demonstrated excellent anti-tumor activity against these cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it showed superior c-Met kinase inhibition ability at the nanomolar level .

Antimicrobial Applications

Triazolo derivatives have been explored for their antimicrobial properties. While specific studies on this compound are limited, related triazolo structures have shown promising antibacterial and antifungal effects. Further research could uncover its potential as an antimicrobial agent .

Antioxidant Activity

Phenoxy acetamide derivatives, including our compound, have been studied for their antioxidant properties. These compounds may scavenge free radicals and protect cells from oxidative damage. Further assays are needed to validate its antioxidant efficacy .

Enzyme Inhibition

The compound’s structure suggests potential interactions with enzymes. Previous studies have explored its inhibitory effects on carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. Investigating its binding affinity and specificity for these enzymes could provide valuable insights .

Other Applications

While the literature primarily focuses on the fields mentioned above, there may be additional applications yet to be explored. Researchers could investigate its effects on other biological targets, such as viral enzymes or metabolic pathways.

Wirkmechanismus

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Biochemical Pathways

C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the pi3k/akt and mapk pathways, which regulate cell growth and survival .

Pharmacokinetics

In silico admet profiles and molecular docking studies have been performed on similar compounds .

Result of Action

Similar compounds have demonstrated anti-tumor activity against various cancer cell lines . This suggests that the compound could potentially have a similar effect.

Eigenschaften

IUPAC Name |

ethyl 2-[[2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O5/c1-2-31-21(29)16-10-6-7-11-17(16)24-18(28)14-27-22(30)26-13-12-23-20(19(26)25-27)32-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNUDOSIWMEVEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2461977.png)

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461981.png)

![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2461982.png)

![2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2461992.png)

![1-[3-[(2-Fluorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2461993.png)

![1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2461994.png)

![5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2461996.png)